molecular formula C2H4N2O4S-2 B13899164 2-Aminoacetonitrile;sulfate

2-Aminoacetonitrile;sulfate

Cat. No.: B13899164
M. Wt: 152.13 g/mol
InChI Key: GTGIXCPOLMWQTC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminoacetonitrile sulfate can be synthesized through a multi-step process. One common method involves the condensation of ammonium chloride, formaldehyde, acetic acid, and sodium cyanide to produce aminoacetonitrile. This intermediate is then reacted with a methanol solution of sulfuric acid to yield 2-aminoacetonitrile sulfate .

    Condensation Reaction: Ammonium chloride, formaldehyde, and water are mixed in a reactor and cooled to below 0°C. A 30-40% aqueous solution of sodium cyanide is added dropwise, followed by acetic acid. The reaction mixture is stirred for 1-2 hours at below 0°C, then filtered and centrifuged to obtain aminoacetonitrile.

    Sulfuric Acid Reaction: The aminoacetonitrile is reacted with a methanol solution of sulfuric acid at 30-35°C for 1-2 hours.

Industrial Production Methods

Industrial production of 2-aminoacetonitrile sulfate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Aminoacetonitrile sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-aminoacetonitrile sulfate involves its interaction with specific molecular targets. In biological systems, it acts as an acetylcholine agonist, causing spastic paralysis in nematodes, leading to their rapid expulsion from the host . The compound’s bifunctional nature allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

2-Aminoacetonitrile sulfate can be compared with other similar compounds such as:

The uniqueness of 2-aminoacetonitrile sulfate lies in its sulfate group, which enhances its solubility in water and its reactivity in certain chemical reactions.

Properties

Molecular Formula

C2H4N2O4S-2

Molecular Weight

152.13 g/mol

IUPAC Name

2-aminoacetonitrile;sulfate

InChI

InChI=1S/C2H4N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1,3H2;(H2,1,2,3,4)/p-2

InChI Key

GTGIXCPOLMWQTC-UHFFFAOYSA-L

Canonical SMILES

C(C#N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.